Product packaging for Bis(2,2-dimethylpropyl)amine(Cat. No.:CAS No. 77954-69-9)

Bis(2,2-dimethylpropyl)amine

Cat. No.: B1364669
CAS No.: 77954-69-9
M. Wt: 157.3 g/mol
InChI Key: VUXINUDYAQGLKJ-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl)amine, also known as N,N-dineopentylamine, is a specialty tertiary amine with the CAS number 77954-69-9 and a molecular weight of 157.30 g/mol. Its molecular formula is C10H23N . This compound is characterized by two voluminous 2,2-dimethylpropyl (neopentyl) groups attached to the nitrogen atom, which creates a highly sterically hindered molecular architecture . The primary consequence of this structure is a dramatic reduction in nucleophilicity, making it an excellent example of a non-nucleophilic base . In organic synthesis, there is a frequent need for a base that can deprotonate acidic substrates without engaging in competing nucleophilic substitution reactions. This compound serves this purpose effectively; for instance, it can facilitate elimination reactions to form double bonds with a minimized risk of side products . Beyond its role as a reagent, the steric and electronic properties of this hindered amine make it a candidate for investigation in other advanced research areas. Similar bulky amines are explored as ligands in organometallic catalysis to control stereoselectivity, and sterically hindered amines, in general, are studied in materials science as light stabilizers and in environmental chemistry for carbon dioxide capture technologies . This product is intended for research applications and is For Research Use Only. It is not intended for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23N B1364669 Bis(2,2-dimethylpropyl)amine CAS No. 77954-69-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXINUDYAQGLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396042
Record name bis(2,2-dimethylpropyl)amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77954-69-9
Record name bis(2,2-dimethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2,2-dimethylpropyl)amine
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Synthetic Methodologies and Mechanistic Investigations for Bis 2,2 Dimethylpropyl Amine

Advanced Synthetic Strategies for Yield Enhancement and Selectivity

The inherent difficulties associated with the established routes for synthesizing bis(2,2-dimethylpropyl)amine have driven the exploration of more advanced synthetic methodologies. These modern techniques aim to improve reaction efficiency, yield, and selectivity by employing novel catalytic systems.

Transition-metal catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl or alkyl halide, is a prominent example. wikipedia.org The development of bulky and electron-rich phosphine (B1218219) ligands has been instrumental in expanding the scope of this reaction to include sterically hindered substrates. researchgate.net The use of ligands such as di(tert-butyl)neopentylphosphine in combination with a palladium source has shown comparable or even better activity than traditional bulky phosphine ligands for the amination of aryl bromides under mild conditions. researchgate.net While direct application to the synthesis of this compound from neopentyl halides and neopentylamine (B1198066) is not explicitly documented, the principles of this methodology suggest its potential as a viable route to overcome the limitations of traditional alkylation.

Another promising advanced strategy is hydroaminomethylation. This one-pot reaction combines hydroformylation of an alkene with subsequent reductive amination. acs.org For the synthesis of this compound, isobutene could serve as the alkene starting material. In the presence of a suitable transition-metal catalyst (often rhodium or cobalt-based), syngas (a mixture of carbon monoxide and hydrogen) is used to first form 2,2-dimethylpropanal, which then reacts with neopentylamine and is subsequently reduced in the same reaction vessel. The development of new ligand systems, such as those that increase the phosphine concentration around the metal center, has led to exceptionally high selectivity in hydroaminomethylation reactions. acs.org

These advanced catalytic approaches offer significant potential for the efficient and selective synthesis of sterically hindered amines like this compound, providing avenues to overcome the challenges posed by steric hindrance in traditional synthetic methods.

Catalyst Screening and the Application of Phase-Transfer Catalysis

The synthesis of this compound is often accomplished through the N-alkylation of a primary amine with an appropriate alkyl halide. However, the significant steric hindrance from the neopentyl groups makes standard SN2 reactions inefficient. Phase-transfer catalysis (PTC) has emerged as a powerful technique to facilitate this transformation. acsgcipr.org PTC utilizes a catalyst, typically a quaternary ammonium (B1175870) salt, to transport an anionic reactant from an aqueous or solid phase into an organic phase where the reaction occurs. wikipedia.orgresearchgate.net This method avoids the need for harsh organic bases and expensive dipolar aprotic solvents, making it a greener and more industrially viable option. acsgcipr.org

Catalyst screening is crucial for optimizing the reaction yield and rate. The effectiveness of a phase-transfer catalyst is influenced by its structure, particularly the length of the alkyl chains on the quaternary ammonium salt. acsgcipr.org Key empirical parameters used to select an optimal catalyst include:

C#: The total number of carbon atoms on the four alkyl chains of the catalyst. A higher C# (typically 16-32) increases the catalyst's organophilicity, enhancing the concentration of the reactant-catalyst pair in the organic phase. acsgcipr.org

q-value: Calculated by summing the reciprocals of the number of carbons on each alkyl chain. This parameter is useful when mass transfer is the rate-limiting step, with values between 1.0 and 2.0 often providing the best reactivity. acsgcipr.org

Strategies to mitigate low yields in the synthesis of this compound often involve screening different phase-transfer catalysts to improve the reactivity of the halide precursor. For instance, tetrabutylammonium (B224687) bromide is a commonly explored catalyst for such reactions.

Table 1: Catalyst Screening for this compound Synthesis via PTC

CatalystC# Valueq-valueReaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)161.001275
Tetraoctylammonium Bromide (TOAB)320.501088
Methyltributylammonium Chloride (MTBAC)131.751472
Benzyltriethylammonium Chloride (BTEAC)131.641665

Data in the table is illustrative and based on general principles of phase-transfer catalysis to demonstrate the concept of catalyst screening.

In-Situ Monitoring Techniques for Reaction Progress and Stoichiometry Adjustment

Due to steric hindrance, the synthesis of this compound is susceptible to competing elimination reactions and the formation of byproducts. To optimize reaction conditions and maximize the yield of the desired product, in-situ (in the reaction mixture) monitoring techniques are employed. These methods allow for real-time tracking of the concentrations of reactants, intermediates, and products, enabling dynamic adjustments to stoichiometry or temperature.

Commonly used in-situ monitoring techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): This technique can monitor the disappearance of the N-H bond stretch of the starting primary amine and the appearance of characteristic peaks associated with the secondary amine product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can provide detailed quantitative information about the reaction mixture, allowing for precise tracking of reactant consumption and product formation over time.

By using these techniques, chemists can ensure the reaction proceeds to completion and can adjust the addition rate of reactants to maintain optimal stoichiometric ratios, thereby minimizing byproduct formation.

Table 2: Illustrative In-Situ Monitoring Data for Synthesis

Time (h)Neopentylamine Conc. (mol/L)This compound Conc. (mol/L)Conversion (%)
01.000.000.0
20.650.1735.0
40.380.3162.0
80.110.4489.0
12<0.010.49>99.0

Data is hypothetical, representing typical reaction progress as would be tracked by an in-situ monitoring technique like process NMR.

Computational Approaches in Retrosynthetic Analysis and Pathway Prediction (e.g., AI-driven tools)

For a target molecule like this compound, an AI retrosynthesis tool would perform the following:

Deconstruction: The tool would identify the key C-N bonds and propose "disconnections" to break the molecule down into simpler building blocks.

Precursor Identification: The most logical precursors would be identified, such as neopentylamine and a neopentyl halide or neopentanal (for a reductive amination pathway).

Pathway Ranking: The AI would then suggest multiple synthetic routes, ranking them based on factors like predicted yield, reaction complexity, cost of starting materials, and potential for green chemistry. synthiaonline.comchemcopilot.com

Proposed PathwayKey ReactionPrecursorsAI Feasibility Score
Pathway 1N-Alkylation with PTCNeopentylamine, Neopentyl Bromide0.92
Pathway 2Reductive AminationNeopentylamine, Neopentanal, H₂0.85
Pathway 3Direct Amination of Neopentyl AlcoholNeopentyl Alcohol, Ammonia (B1221849)0.65

The feasibility scores are illustrative, representing how an AI tool might rank different synthetic routes based on its internal models and reaction databases.

Industrial Preparative Methods and Process Intensification Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires a focus on efficiency, safety, cost-effectiveness, and sustainability. Industrial methods often differ from lab-scale preparations, prioritizing continuous processes over batch reactions to improve throughput and consistency. A common industrial route for producing amines is reductive amination, where an aldehyde or ketone reacts with an amine and hydrogen in the presence of a heterogeneous catalyst. google.com

Process Intensification (PI) is a key concept in modern chemical manufacturing that aims to develop smaller, cleaner, and more energy-efficient technologies. ccdcindia.comscholarsresearchlibrary.com Rather than simply making traditional reactors larger, PI focuses on radically innovative designs that offer dramatic improvements in performance. ccdcindia.com For the production of this compound, PI could involve:

Continuous Flow Reactors: Replacing large batch reactors with smaller, continuous flow systems, such as microreactors or packed-bed reactors. scholarsresearchlibrary.comsphinxsai.com This enhances heat and mass transfer, improves safety by minimizing the volume of hazardous materials at any given time, and allows for better control over reaction conditions. scholarsresearchlibrary.comenergy.gov

Reactive Distillation: Combining the chemical reaction and the separation of products into a single unit. energy.gov This can increase conversion by continuously removing the product from the reaction equilibrium, leading to higher yields and reduced energy consumption. sphinxsai.com

Alternative Energy Sources: Utilizing alternative energy sources like microwaves or ultrasound to drive the reaction can lead to faster reaction rates at lower bulk temperatures, improving energy efficiency. sphinxsai.cominnotechalberta.ca

Applying these principles can lead to a significant reduction in equipment size, capital cost, and environmental footprint compared to traditional industrial processes. ccdcindia.comresearchgate.net

Table 4: Comparison of Traditional vs. Intensified Industrial Process

ParameterTraditional Batch ProcessIntensified Continuous Flow Process
Reactor TypeLarge Stirred-Tank ReactorMicroreactor or Packed-Bed Reactor
Equipment FootprintLargeSubstantially Smaller ccdcindia.com
Energy ConsumptionHighLower scholarsresearchlibrary.com
Productivity (kg/hr/m³)LowHigh
Safety ProfileHigher risk (large volumes)Improved (small volumes) scholarsresearchlibrary.com

Reactivity Profiles and Organic Transformation Pathways of Bis 2,2 Dimethylpropyl Amine

Role as a Versatile Building Block in Organic Synthesis

Despite its specialized reactivity, the unique properties of Bis(2,2-dimethylpropyl)amine make it a valuable building block in the synthesis of more complex molecules.

The primary application of this compound in synthesis is as a strong, non-nucleophilic base. This is crucial in reactions where sensitive functional groups are present or where nucleophilic side reactions must be suppressed to achieve high yields of the desired product.

Beyond its role as a base, it serves as a precursor for other valuable chemical entities:

Bulky Ligand Synthesis : The sterically demanding neopentyl groups make this amine an attractive scaffold for creating bulky ligands for transition metal catalysis. Bulky ligands are instrumental in controlling the coordination environment around a metal center, which can influence the catalytic activity, regioselectivity, and stereoselectivity of a reaction. Such catalyst systems are vital in the synthesis of complex molecules, including many pharmaceutical active ingredients.

Pharmaceutical Intermediates : Sterically hindered amine motifs are found in various biologically active compounds. The amine can be incorporated into larger molecules or used to synthesize derivatives with specific properties. For example, related hindered amine structures have been used to synthesize antineoplastic agents.

In polymer science, the properties of a final material are highly dependent on the monomers and additives used in its formulation. Amines are widely used in polymer chemistry, particularly as curing agents for epoxy resins. paint.orggoogle.com

This compound can function as a polymer modifier, particularly to enhance the thermal stability of epoxy resins. When used as a curing agent or co-curing agent, the amine nitrogen reacts with the epoxide groups of the resin, leading to cross-linking and the formation of a rigid thermoset polymer network. The bulky neopentyl groups of this compound influence the curing process and the architecture of the resulting polymer. This steric bulk can affect the reaction rate and the final network density, which in turn can lead to materials with altered mechanical properties and improved resistance to thermal degradation. Modified epoxy resins often exhibit enhanced flexibility and impact resistance. google.com

Mechanisms of Specific Reactions Involving 2,2-Dimethylpropylamine Moieties

The reactivity of the 2,2-dimethylpropylamine moiety, the core component of this compound, is significantly influenced by the steric hindrance imposed by the bulky neopentyl groups. This steric bulk governs the mechanistic pathways of its reactions, often favoring pathways that can accommodate the spatial demands of the amine.

Schiff Base Formation and Related Condensation Reactions with Carbonyl Compounds

The mechanism for Schiff base formation initiates with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. nih.gov This is followed by a proton transfer from the nitrogen to the oxygen, resulting in a neutral carbinolamine or hemiaminal intermediate. wikipedia.org Subsequent protonation of the hydroxyl group by an acid catalyst allows for the elimination of water, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen yields the stable imine product. wikipedia.org

For amines with significant steric hindrance around the nitrogen atom, like those containing 2,2-dimethylpropyl groups, the rate of this reaction can be affected. While the fundamental mechanism remains the same, the bulky substituents can impede the initial nucleophilic attack on the carbonyl carbon. Overcoming this steric barrier might necessitate more forcing reaction conditions, such as higher temperatures or the use of specific catalysts to facilitate the reaction.

The reversibility of Schiff base formation is a key characteristic, and the equilibrium can be driven towards the product by removing water from the reaction mixture, for instance, through azeotropic distillation. wikipedia.org

A variety of carbonyl compounds can participate in these condensation reactions. The reactivity of the carbonyl compound also plays a role; aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.

Reactant 1Reactant 2Product TypeKey Mechanistic StepsRef
Primary AmineAldehyde/KetoneImine (Schiff Base)Nucleophilic attack, proton transfer, water elimination wikipedia.orgnih.gov
Secondary AmineAldehyde/KetoneEnamineNucleophilic attack, proton transfer, water elimination wikipedia.org
HydrazineAldehyde/KetoneHydrazoneNucleophilic attack, proton transfer, water elimination youtube.com

Amine Protection and Deprotection Strategies (e.g., Carbamate (B1207046) Formation) for Synthetic Utility

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of an amine group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by converting the amine into a less reactive derivative, known as a protecting group. Carbamates are one of the most common and versatile protecting groups for amines. nih.gov

Carbamate formation typically involves the reaction of the amine with a chloroformate or a dicarbonate (B1257347) in the presence of a base. The resulting carbamate is significantly less nucleophilic and basic than the original amine due to the electron-withdrawing nature of the adjacent carbonyl group.

The steric hindrance of the 2,2-dimethylpropylamine moiety can influence the choice of protecting group and the conditions required for its introduction. While the nitrogen's lone pair is available, its accessibility is reduced, which might necessitate more reactive acylating agents or longer reaction times to achieve protection.

Deprotection, the removal of the protecting group to regenerate the free amine, is a crucial step in the synthetic sequence. The choice of carbamate protecting group is often dictated by the conditions under which it can be removed. Different carbamates are designed to be cleaved under specific conditions, such as acidic or basic hydrolysis, hydrogenolysis, or by treatment with fluoride (B91410) ions, providing orthogonality in complex syntheses. nih.govorganic-chemistry.orgorganic-chemistry.org

For instance, the tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile. nih.gov The development of new protecting groups and deprotection strategies continues to be an active area of research to provide milder and more selective methods. nih.govresearchgate.net

Protecting GroupReagent for ProtectionDeprotection Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonateAcidic (e.g., TFA)
Cbz (Carboxybenzyl)Benzyl chloroformateHydrogenolysis (e.g., H2, Pd/C)
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-Cl, Fmoc-OSuBasic (e.g., piperidine)
Teoc (2-(trimethylsilyl)ethoxycarbonyl)Teoc-ClFluoride ion (e.g., TBAF)

Participation in Cross-Linking Reactions with Proteins

Chemical cross-linking is a powerful technique used to study protein structure and protein-protein interactions. austinpublishinggroup.com It involves the use of bifunctional reagents, known as cross-linkers, to covalently connect amino acid residues within a single protein or between interacting proteins. austinpublishinggroup.comnih.gov

Primary amines, specifically the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, are common targets for cross-linking reagents due to their nucleophilicity. washington.edu Cross-linkers containing N-hydroxysuccinimide (NHS) esters are frequently employed to react with these amine groups, forming stable amide bonds. austinpublishinggroup.com

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of an amide linkage. nih.gov

The steric environment of the 2,2-dimethylpropylamine moiety would significantly hinder its ability to participate as a nucleophile in such cross-linking reactions with bulky NHS-ester cross-linkers. However, if a molecule containing a 2,2-dimethylpropylamine moiety were to be cross-linked, the accessibility of other reactive groups on that molecule would be the primary determinant of the reaction's success.

The distance between the reactive sites on the cross-linker provides spatial constraints that are valuable for computational modeling of protein structures and complexes. washington.edu The identification of cross-linked peptides by mass spectrometry allows for the mapping of these spatial proximities. washington.edu

Cross-linker TypeReactive GroupTarget ResidueBond Formed
Amine-reactiveN-hydroxysuccinimide (NHS) esterLysine, N-terminusAmide
Thiol-reactiveMaleimideCysteineThioether
Carboxyl-reactiveCarbodiimide (e.g., EDC)Aspartate, GlutamateAmide (with an added amine)

Insufficient Research Data Precludes Comprehensive Analysis of this compound's Coordination Chemistry

Despite extensive searches of available scientific literature, a comprehensive and detailed analysis of the coordination chemistry of this compound, also known as dineopentylamine, as outlined, cannot be adequately fulfilled at this time. The existing body of research does not provide the specific experimental data required to thoroughly address the ligand's properties, its complexation with various metals, or its applications in metal separation as specified.

The inherent nature of this compound, characterized by two bulky 2,2-dimethylpropyl (neopentyl) groups attached to a central nitrogen atom, suggests significant steric hindrance. This structural feature is expected to profoundly influence its coordination behavior, likely favoring the formation of complexes with lower coordination numbers and specific geometries to accommodate the sterically demanding ligand. However, without specific studies on this compound, any detailed discussion would be speculative and fall outside the requested scope of a scientifically accurate article based on existing research.

Furthermore, there is a lack of specific studies evaluating the electronic effects of this particular ligand on metal-ligand interactions. While general principles of electronic contributions in coordination chemistry are well-established, their specific application to this compound remains uninvestigated.

Similarly, the application of this compound in selective metal ion extraction and separation, particularly concerning actinides, has not been documented in the reviewed literature. Although sterically hindered amines as a class have been explored for such purposes, specific data and research findings pertaining to this compound are not available.

Coordination Chemistry and Ligand Design Studies of Bis 2,2 Dimethylpropyl Amine

Applications in Selective Metal Ion Extraction and Separation

Development of Extracting Agents for Actinide(III)/Lanthanide(III) Separation

Researchers have successfully synthesized and tested a novel extracting agent that incorporates the 2,2-dimethylpropyl moiety for the selective separation of trivalent actinides from trivalent lanthanides. A key example of such a ligand is 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine, referred to as C5-BPP. nih.govresearchgate.netmanchester.ac.uk This N-donor complexing ligand has demonstrated significant efficacy in selectively extracting trivalent actinide cations from solutions containing lanthanides.

In solvent extraction experiments, C5-BPP has shown the ability to extract Americium(III) (Am(III)) from nitric acid solutions with concentrations up to 1 mol/L. nih.govresearchgate.netmanchester.ac.uk The performance of this ligand is quantified by its separation factor (SF), which is the ratio of the distribution ratio of the actinide to that of the lanthanide. The C5-BPP ligand achieved a separation factor for Am(III) over Europium(III) (Eu(III)) of approximately 100, indicating a high degree of selectivity. nih.govresearchgate.netmanchester.ac.uk

The table below summarizes the extraction performance of the C5-BPP ligand.

FeatureValue
Ligand2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP)
Target SeparationActinide(III) / Lanthanide(III)
Example ActinideAmericium(III)
Example LanthanideEuropium(III)
Separation Factor (Am/Eu)~100
Aqueous PhaseUp to 1 mol/L Nitric Acid

This table presents the performance of the C5-BPP ligand in separating Americium(III) from Europium(III).

The high efficiency of C5-BPP is attributed to the specific coordination environment it creates around the metal ion, which preferentially stabilizes the actinide complexes. The stability constant for the 1:3 complex of Curium(III) (Cm(III)) with C5-BPP has been determined to be high (log β₃ = 14.8 ± 0.4), which is consistent with the high distribution ratios observed for Am(III) in extraction experiments. nih.gov

Development of Novel Ligands Incorporating Bis(2,2-dimethylpropyl)amine Substructures

The successful application of the C5-BPP ligand exemplifies a broader strategy in coordination chemistry: the design of novel ligands that incorporate specific substructures to achieve desired chemical properties. The this compound substructure, with its bulky and hydrophobic neopentyl groups, is a valuable component in this regard.

The synthesis of the C5-BPP ligand involves the incorporation of the 2,2-dimethylpropyl group onto a pyrazole (B372694) ring, which is then linked to a central pyridine (B92270) scaffold. nih.govresearchgate.net This molecular design creates a pre-organized binding pocket with specific steric and electronic properties. The bulky 2,2-dimethylpropyl groups are positioned to influence the coordination sphere of the complexed metal ion, contributing to the observed selectivity between actinides and lanthanides.

The development of such ligands is a focus of ongoing research, aiming to improve upon existing separation technologies. By modifying the ligand backbone and the nature of the donor atoms, chemists can fine-tune the selectivity and extraction efficiency for specific metal ions. The use of the this compound substructure is a key tool in this endeavor, allowing for the creation of highly selective and robust extracting agents for applications in nuclear fuel reprocessing and rare-earth element purification.

Computational Chemistry and Theoretical Investigations of Bis 2,2 Dimethylpropyl Amine

Quantum Chemical Studies

Quantum chemical studies apply the principles of quantum mechanics to investigate the electronic structure and energy of molecules. These methods are fundamental in predicting molecular properties and reaction mechanisms.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like Bis(2,2-dimethylpropyl)amine.

A key application of DFT is in the exploration of chemical reaction pathways. For reactions involving this compound, which often acts as a non-nucleophilic base, DFT calculations can be employed to predict the structure and energy of transition states. This information is crucial for understanding reaction kinetics and mechanisms.

By modeling the interaction of the amine with various substrates and leaving groups, researchers can computationally screen for the most favorable reaction conditions. For instance, DFT can predict the activation energy required for the amine to abstract a proton, facilitating an elimination reaction. This allows for the optimization of leaving group compatibility, ensuring that the desired reaction proceeds efficiently while minimizing side reactions. The significant steric hindrance from the two 2,2-dimethylpropyl (neopentyl) groups, a defining feature of the molecule, can be accurately modeled to understand its impact on the accessibility of the nitrogen's lone pair and the geometry of the transition state.

Table 1: Conceptual DFT-Calculated Parameters for a Reaction Involving this compound
Leaving GroupCalculated Transition State Energy (kJ/mol)Predicted Reaction Rate
-Cl110Slow
-Br95Moderate
-I80Fast
-OTs75Very Fast

The electronic reactivity of a molecule can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

DFT calculations are a standard method for determining the energies of these frontier orbitals. schrodinger.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive. For this compound, the analysis of its HOMO-LUMO gap can provide insights into its behavior as a base and its stability under various conditions. The electronic structure and, consequently, the HOMO-LUMO gap can be fine-tuned by modifying the ligand structure in related compounds. nih.govrsc.org

Table 2: Theoretical Frontier Orbital Energies and Reactivity Indices
ParameterDefinitionSignificance for Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalHigher energy indicates stronger electron-donating ability (nucleophilicity/basicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalLower energy indicates stronger electron-accepting ability (electrophilicity).
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOA smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. irjweb.com

Semiempirical methods are another form of quantum chemical calculation. They are faster than DFT because they use parameters derived from experimental data to simplify some of the complex calculations. While less accurate than ab initio methods like DFT, they are very useful for preliminary analysis of large molecules or for screening large numbers of compounds. These methods can be used to quickly obtain an optimized molecular geometry and to calculate properties such as heats of formation and dipole moments for this compound. This initial structural information can then serve as a starting point for more rigorous and computationally expensive DFT calculations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques that are used to represent and simulate the behavior of molecules.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their measured activity or properties. nih.govnih.gov For a physicochemical property like basicity (pKb), a QSAR model could be developed to predict this value for this compound and related hindered amines.

The process involves several steps:

Data Set Collection: A series of amines with experimentally determined basicity values is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment), and topological (e.g., connectivity indices) properties.

Model Building: Statistical techniques, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the calculated descriptors with the observed basicity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. nih.gov

Such a model could elucidate which structural features are most important for determining the basicity of sterically hindered amines and could be used to predict the basicity of new, unsynthesized compounds.

Table 3: Examples of Molecular Descriptors for a QSAR Model of Amine Basicity
Descriptor ClassExample DescriptorPotential Influence on Basicity
ElectronicPartial charge on Nitrogen atomA more negative charge may correlate with higher basicity.
StericSolvent-Accessible Surface Area (SASA) of NitrogenLower accessibility due to steric hindrance can decrease effective basicity in solution.
TopologicalWiener IndexRelates to molecular branching, which influences steric bulk around the nitrogen.
Quantum ChemicalHOMO EnergyHigher HOMO energy can indicate a greater ability to donate the lone pair, suggesting higher basicity.

Conformational Analysis and Steric Hindrance Modeling

The defining structural characteristic of this compound is the presence of two bulky neopentyl (2,2-dimethylpropyl) groups attached to the nitrogen atom. This arrangement results in significant steric hindrance around the nitrogen, profoundly influencing the molecule's conformational preferences and reactivity.

Steric hindrance modeling can be performed using various computational techniques. Molecular mechanics calculations can provide initial conformational searches, while more accurate quantum mechanical methods, such as DFT, are used to refine the geometries and energies of the conformers. The degree of steric strain can be quantified by analyzing parameters such as bond angles, dihedral angles, and non-bonded interatomic distances in the optimized geometries. For this compound, the C-N-C bond angle is expected to be larger than the typical value for acyclic amines as a consequence of the repulsion between the bulky substituents.

Theoretical Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic signatures of molecules, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to gain a deeper understanding of its vibrational and electronic properties. nih.gov

Vibrational Spectroscopy (IR and Raman)

The theoretical vibrational frequencies of this compound can be calculated using DFT methods. These calculations provide a set of normal modes, each with a corresponding frequency and intensity, which can be correlated with the bands observed in experimental IR and Raman spectra. The calculated frequencies are often systematically scaled to improve agreement with experimental values, accounting for approximations in the theoretical model and the effects of the experimental conditions (e.g., phase, solvent).

For this compound, the calculated IR spectrum would be expected to show strong C-H stretching vibrations in the 2800-3000 cm⁻¹ region, characteristic of the methyl and methylene (B1212753) groups. C-N stretching vibrations would likely appear in the 1250-1020 cm⁻¹ range for this aliphatic amine. nih.gov The absence of N-H stretching bands in the 3300-3500 cm⁻¹ region would confirm its secondary amine nature.

An experimental vapor phase IR spectrum is available for this compound from the National Institute of Standards and Technology (NIST) database, curated in PubChem. sigmaaldrich.com A detailed comparison with a high-level theoretical spectrum would allow for the precise assignment of the observed vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. One would anticipate a singlet for the eighteen equivalent protons of the six methyl groups and a singlet for the four equivalent protons of the two methylene groups, along with a signal for the N-H proton. Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the quaternary carbons, the methyl carbons, and the methylene carbons.

While general ranges for amine proton and carbon shifts are known, specific experimental and theoretical NMR data for this compound are not widely published, precluding a direct, detailed comparison in a data table format at this time. However, the methodology for such a comparison is well-established in computational chemistry.

Advanced Spectroscopic Characterization Methodologies for Bis 2,2 Dimethylpropyl Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The symmetry of bis(2,2-dimethylpropyl)amine simplifies its ¹H and ¹³C NMR spectra. Due to the two identical neopentyl groups attached to the nitrogen atom, a reduced number of signals is expected.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, three distinct signals are anticipated for this compound. The protons on the carbon adjacent to the nitrogen (α-protons) are deshielded due to the electronegativity of the nitrogen atom. libretexts.org The N-H proton signal is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
(CH₃)₃C-~0.9 - 1.0Singlet (s)18H
-CH₂-~2.3 - 2.5Singlet (s)4H
-NH-~0.5 - 2.0 (variable)Broad Singlet (br s)1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is also simplified by the molecule's symmetry, expecting only three signals corresponding to the three chemically distinct carbon environments. The carbon atom bonded directly to the nitrogen (-CH₂-) will appear further downfield compared to the other aliphatic carbons. libretexts.org

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C (CH₃)₃~26 - 28
-C (CH₃)₃~32 - 34
-C H₂-~55 - 60

For more complex derivatives of this compound or in cases of signal overlap, advanced NMR techniques are indispensable. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can establish connectivity between protons and carbons, confirming the molecular structure.

Isotopic labeling, particularly with ¹⁵N, can be a powerful tool for studying sterically hindered amines. rsc.org While natural abundance ¹⁵N NMR is often hampered by low sensitivity, enrichment with ¹⁵N allows for direct observation of the nitrogen environment. libretexts.org This can provide insights into electronic effects and steric hindrance around the nitrogen atom. acs.org Furthermore, ¹⁵N labeling enables the measurement of ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which are valuable for confirming assignments and understanding the bonding environment of the nitrogen atom in this compound and its derivatives. ipb.pt

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and investigating the fragmentation pathways of molecules.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₂₃N), the exact mass of the molecular ion [M]⁺˙ and its protonated form [M+H]⁺ can be calculated and compared with experimental values to confirm the chemical formula.

Interactive Table: HRMS Data for this compound
IonChemical FormulaCalculated Monoisotopic Mass (Da)
[M]⁺˙C₁₀H₂₃N157.1830
[M+H]⁺C₁₀H₂₄N⁺158.1903

Data derived from theoretical calculations based on the chemical formula. nih.govuni.lu

The mass spectrum of an aliphatic amine is typically characterized by fragmentation resulting from the cleavage of bonds adjacent to the nitrogen atom, a process known as alpha-cleavage. miamioh.edu This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

For this compound, the molecular ion peak [M]⁺˙ at m/z 157 is expected. The most prominent fragmentation pathway involves the alpha-cleavage loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), which is the largest substituent on the alpha-carbon. This would lead to a base peak or a significantly abundant ion at m/z 100.

Interactive Table: Predicted Major Fragment Ions in the Mass Spectrum of this compound
m/zProposed Fragment IonFragmentation Pathway
157[C₁₀H₂₃N]⁺˙Molecular Ion
100[C₆H₁₄N]⁺α-cleavage: Loss of •C(CH₃)₃
57[C₄H₉]⁺tert-butyl cation

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide information on the functional groups present in a molecule. mdpi.com For this compound, a secondary amine, these techniques can confirm the presence of the N-H bond and the aliphatic C-H and C-N bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a secondary amine is characterized by a single, moderately weak N-H stretching vibration in the region of 3300-3500 cm⁻¹. libretexts.org Other key absorptions include C-H stretching and bending vibrations from the neopentyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C-N and C-C skeletal vibrations are often more prominent in the Raman spectrum. The symmetric C-H stretching vibrations typically give rise to strong Raman bands.

Interactive Table: Key Vibrational Bands for this compound
Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch3300 - 33503300 - 3350Weak-Medium (IR), Weak (Raman)
C-H Stretch (aliphatic)2850 - 29602850 - 2960Strong (IR), Strong (Raman)
N-H Bend1550 - 1650-Variable
C-H Bend1365 - 14701365 - 1470Medium-Strong
C-N Stretch1020 - 12501020 - 1250Medium (IR), Medium-Strong (Raman)

Frequency ranges are typical for aliphatic secondary amines. libretexts.orglibretexts.org

Vibrational Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. photothermal.com Each functional group vibrates at a characteristic frequency, producing a unique spectral fingerprint. For this compound, the key vibrational modes are associated with the N-H bond of the secondary amine and the various vibrations of the neopentyl (2,2-dimethylpropyl) groups.

The N-H stretching vibration in secondary amines typically appears as a weak to medium band in the infrared spectrum in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations from the methyl and methylene (B1212753) groups of the neopentyl fragments are expected in the 2850-3000 cm⁻¹ region. Other characteristic vibrations include C-H bending, C-N stretching, and C-C stretching, which occur at lower frequencies.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Secondary Amine N-H Stretch 3300 - 3500
Alkyl Groups C-H Stretch 2850 - 3000
Methylene Group C-H Bend (Scissoring) ~1465
Methyl Group C-H Bend (Asymmetric) ~1450
Methyl Group C-H Bend (Symmetric) ~1365

This interactive table provides expected ranges for the key functional groups found in this compound.

Correlation of Experimental Spectra with Computationally Calculated Data

To gain a more profound understanding of the vibrational modes, experimental spectra are often correlated with data obtained from quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.com DFT calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved. nih.gov

This correlation is particularly useful for complex molecules like this compound, where spectral regions can be crowded due to the overlap of various vibrational modes. The computational model can help to disentangle these overlapping bands and provide a more confident assignment. mdpi.com Discrepancies between the experimental and calculated spectra can often be minimized by applying a scaling factor to the calculated frequencies, which accounts for the approximations inherent in the theoretical model and the fact that calculations are often performed for molecules in the gaseous state, while experiments are conducted on solid or liquid samples. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Resolving Ambiguous Stereochemistry and Conformation in Crystalline Derivatives

For molecules with chiral centers or significant conformational flexibility, X-ray crystallography is an invaluable tool for resolving structural ambiguities. While this compound itself is achiral, its derivatives can possess stereocenters. In such cases, X-ray diffraction analysis of a single crystal of the derivative can unambiguously determine its absolute stereochemistry.

Furthermore, the bulky neopentyl groups in this compound and its derivatives can lead to interesting conformational preferences in the solid state. X-ray crystallography can reveal the preferred spatial orientation of these groups, providing insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing. nih.gov In some cases, a substituent on a derivative might be disordered over two sites, and crystallographic analysis can determine the occupancy factors for each position. nih.gov

Elemental Analysis for Purity Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method is crucial for verifying the purity and confirming the empirical formula of a synthesized compound. rsc.org

For this compound (C₁₀H₂₃N), the theoretical elemental composition can be calculated based on its molecular formula. A synthesized sample is considered pure if the experimentally determined percentages of carbon, hydrogen, and nitrogen are in close agreement with the calculated values. A commonly accepted tolerance for purity in many chemistry journals is a deviation of no more than ±0.4% between the found and calculated values. nih.govresearchgate.net

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Number of Atoms Total Mass ( g/mol ) Percentage (%)
Carbon C 12.011 10 120.11 76.35
Hydrogen H 1.008 23 23.184 14.74
Nitrogen N 14.007 1 14.007 8.91

| Total | | | | 157.301 | 100.00 |

This interactive table details the expected elemental composition for pure this compound.

Degradation Pathways and Environmental Chemical Transformations of Amine Analogs Academic Perspective

Oxidative Degradation Mechanisms in Amine-Based Systems

Oxidative degradation is a primary pathway for the transformation of amines in the environment, often initiated by atmospheric radicals or in aqueous systems containing dissolved oxygen. acs.orgresearchgate.net For amine-based systems, the initial steps of oxidation are believed to proceed through a radical mechanism. acs.org The structure of the amine, particularly the degree of steric hindrance, plays a crucial role in its stability against oxidation. researchgate.net Studies have shown that sterically hindered amines exhibit lower degradation rates compared to their unhindered counterparts. researchgate.net This increased stability is attributed to the bulky alkyl groups restricting access to the reactive amine center. researchgate.net

The rate of oxidative degradation is significantly influenced by the concentration of oxygen and the presence of catalytic metal ions. Higher oxygen levels generally accelerate the degradation process. acs.org Transition metal ions, which may be present in industrial applications or the environment, can act as catalysts, speeding up degradation rates. chemguide.co.uk

Several metal ions are known to catalyze the oxidation of amines:

Iron (Fe) and Copper (Cu) : These are common catalysts in oxidative degradation processes for amines used in carbon capture. acs.orgchemguide.co.uk

Ruthenium (Ru) : Ruthenium-based materials have been identified as effective catalysts for the aerobic oxidation of amines. lumenlearning.com

Molybdenum (Mo) and Vanadium (V) : These metals, often in complex forms, have also been shown to be efficient catalysts in the oxidation of various organic compounds, including those with nitrogen functionalities. google.com

The catalytic cycle often involves the metal ion facilitating the formation of radical species, which then initiate the degradation cascade.

Table 1: Factors Influencing Oxidative Degradation of Amines

FactorInfluence on Degradation RateMechanism
High Oxygen Concentration IncreasesProvides the primary oxidizing agent for degradation reactions.
Catalytic Metal Ions (Fe, Cu, Ru) IncreasesFacilitate the formation of radical intermediates, lowering the activation energy of the oxidation process. chemguide.co.uklumenlearning.com
Steric Hindrance DecreasesBulky groups physically block access to the reactive nitrogen center, reducing its susceptibility to attack. researchgate.net

The oxidation of secondary amines like Bis(2,2-dimethylpropyl)amine can lead to a variety of products. One of the primary products from the direct oxidation of the nitrogen atom is the corresponding amine oxide. researchgate.netresearchgate.net However, amine oxides themselves can be thermally labile. researchgate.netresearchgate.net

Other potential oxidative degradation products arise from reactions at the carbon atoms adjacent (α-carbon) to the nitrogen. This can lead to C-N bond cleavage, resulting in the formation of smaller molecules. For this compound, this could yield compounds such as:

2,2-dimethylpropanal (pivaldehyde)

2,2-dimethylpropylamine (neopentylamine)

Ammonia (B1221849) acs.org

In the atmosphere, amines can react with hydroxyl (OH) radicals, leading to the formation of nitramines and other secondary products. researchgate.net

Atmospheric Chemical Transformations of Amine Emissions (e.g., Nitrosamine and Nitramine Formation via NOx Reactions, Photo-oxidation)

The atmospheric fate of this compound, a sterically hindered secondary amine, is primarily dictated by gas-phase reactions with photochemically generated oxidants. The dominant degradation pathway is initiated by reaction with the hydroxyl radical (OH), which is the most significant daytime oxidant in the troposphere. This reaction typically proceeds via hydrogen abstraction from the N-H group of the amine, leading to the formation of a nitrogen-centered radical.

The general mechanism for the atmospheric oxidation of secondary amines, which can be applied to this compound, is as follows:

Initiation by OH Radical: The process begins with the abstraction of a hydrogen atom from the amine group by a hydroxyl radical, forming a dialkylamino radical and a water molecule. (CH₃)₃CCH₂NHCH₂(CH₃)₃ + •OH → (CH₃)₃CCH₂N•CH₂(CH₃)₃ + H₂O

Reaction with Nitrogen Oxides (NOx): The resulting amino radical can then react with nitrogen oxides (NO and NO₂), which are common atmospheric pollutants, to form N-nitrosamines and N-nitramines. ccsnorway.com

Nitrosamine Formation: The reaction of the amino radical with nitric oxide (NO) leads to the formation of N-nitroso-bis(2,2-dimethylpropyl)amine. (CH₃)₃CCH₂N•CH₂(CH₃)₃ + NO → (CH₃)₃CCH₂N(NO)CH₂(CH₃)₃

Nitramine Formation: The reaction with nitrogen dioxide (NO₂) results in the formation of N-nitro-bis(2,2-dimethylpropyl)amine. (CH₃)₃CCH₂N•CH₂(CH₃)₃ + NO₂ → (CH₃)₃CCH₂N(NO₂)CH₂(CH₃)₃

The main products from the OH-initiated oxidation of tert-butylamine in the presence of NOx were found to be tert-butylnitramine and acetone. researchgate.net Acetone formation was proposed to occur through the reaction of tert-butylnitrosamine with OH radicals. researchgate.net By analogy, the degradation of N-nitroso-bis(2,2-dimethylpropyl)amine could potentially lead to the formation of neopentyl-containing carbonyl compounds.

Photo-oxidation also plays a role in the atmospheric fate of the formed N-nitrosamines. N-nitrosamines can absorb ultraviolet (UV) radiation, leading to the cleavage of the N-NO bond. oak.go.kr This photodegradation process can be a significant sink for nitrosamines in the atmosphere during daylight hours. oak.go.kr

The table below summarizes the key atmospheric transformation pathways for this compound, with reaction products inferred from the general behavior of secondary and sterically hindered amines.

Reactant Transformation Pathway Key Products Significance
This compoundReaction with OH radical (H-abstraction)Bis(2,2-dimethylpropyl)amino radicalPrimary degradation step
Bis(2,2-dimethylpropyl)amino radicalReaction with NON-Nitroso-bis(2,2-dimethylpropyl)amineFormation of a potentially carcinogenic nitrosamine
Bis(2,2-dimethylpropyl)amino radicalReaction with NO₂N-Nitro-bis(2,2-dimethylpropyl)amineFormation of a nitramine
N-Nitroso-bis(2,2-dimethylpropyl)aminePhoto-oxidation (UV photolysis)Further degradation productsAtmospheric sink for the nitrosamine

Theoretical Modeling of Degradation Kinetics and Mechanisms in Complex Systems

Theoretical modeling provides a powerful tool for investigating the atmospheric degradation of amines where experimental data is scarce. Computational chemistry methods, such as density functional theory (DFT), can be employed to elucidate reaction mechanisms, determine reaction barriers, and predict reaction rate constants. nih.gov

For the atmospheric degradation of this compound, theoretical modeling can be applied to:

Calculate the energetics of the H-abstraction reaction with OH radicals: By mapping the potential energy surface, the activation energy for the abstraction of the hydrogen atom from the N-H group can be determined. This allows for the calculation of the theoretical rate constant for this key initiation step. Studies on simpler amines have shown that alkyl substitutions can lower the reaction barrier for H-abstraction. nih.gov

Investigate the reaction pathways for nitrosamine and nitramine formation: Computational models can explore the mechanisms of the reactions between the bis(2,2-dimethylpropyl)amino radical and NOx. This includes determining the stability of reaction intermediates and the branching ratios for the formation of nitrosamine versus nitramine.

Predict the photolysis rates of N-nitroso-bis(2,2-dimethylpropyl)amine: By calculating the UV absorption spectrum and the quantum yields for photodissociation, the atmospheric lifetime of the formed nitrosamine with respect to photolysis can be estimated.

Quantitative Structure-Property Relationship (QSPR) models are another theoretical approach that can be used to predict the degradation rates of amines. acs.orgnih.gov These models correlate the chemical structure of a compound with its reactivity. For a series of amines, a QSPR model could be developed to predict the OH reaction rate constant based on molecular descriptors such as steric parameters, electronic properties, and the number and type of functional groups. nih.gov The steric hindrance of the neopentyl groups in this compound would be a critical parameter in such a model. acs.org

The table below outlines the application of theoretical modeling to understand the degradation of this compound.

Modeling Approach Application to this compound Degradation Predicted Parameters
Density Functional Theory (DFT)Elucidation of the reaction mechanism with OH radicals.Reaction barriers, rate constants for H-abstraction.
DFTInvestigation of the reaction pathways with NO and NO₂.Stability of intermediates, branching ratios for nitrosamine and nitramine formation.
Time-Dependent DFT (TD-DFT)Calculation of UV absorption spectrum of N-nitroso-bis(2,2-dimethylpropyl)amine.Photolysis rates, atmospheric lifetime of the nitrosamine.
Quantitative Structure-Property Relationship (QSPR)Prediction of the OH reaction rate constant based on molecular structure.Rate constant for the initial degradation step.

Due to the lack of specific experimental data for this compound, theoretical modeling is an essential approach to estimate its atmospheric lifetime and to identify its potential transformation products. The insights gained from such models are crucial for assessing the environmental impact of this compound.

Q & A

Basic: What are the standard synthetic routes for Bis(2,2-dimethylpropyl)amine, and how are reaction conditions optimized?

Answer:
this compound is typically synthesized via alkylation of ammonia with 2,2-dimethylpropyl halides or through reductive amination of ketones. Key steps include:

  • Precursor selection : Use of tert-pentyl halides (e.g., 2,2-dimethylpropyl bromide) to minimize steric hindrance .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and byproduct formation .
    AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict feasible pathways by analyzing steric and electronic effects .

Advanced: How can low yields in one-step synthesis of this compound be mitigated?

Answer:
Low yields in one-step synthesis arise from steric hindrance and competing elimination. Strategies include:

  • Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halide reactivity .
  • In situ monitoring : NMR or FTIR tracks intermediate formation to adjust stoichiometry dynamically .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize leaving-group compatibility .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structure via methyl group signals (δ 0.8–1.2 ppm) and amine proton shifts .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C10_{10}H23_{23}N, 157.29 g/mol) .
  • Elemental analysis : Ensures purity by verifying C, H, and N percentages .

Advanced: How should researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Answer:

  • Isotopic labeling : Use 15^{15}N-labeled precursors to distinguish amine protons in crowded NMR regions .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .
  • Cross-validation : Compare IR and Raman spectra to rule out solvent or humidity artifacts .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation (GHS Category 4 toxicity) .
  • Spill management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced: How can exothermic hazards during large-scale reactions involving this compound be controlled?

Answer:

  • Reactor design : Jacketed reactors with cooling loops maintain temperatures below 50°C .
  • Reaction calorimetry : Identifies adiabatic temperature rise to define safe operating limits .
  • Quench systems : Automated acid quench protocols prevent runaway reactions .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Temperature : Store at 2–8°C in amber glass to prevent degradation .
  • Inert atmosphere : Argon or nitrogen blankets minimize oxidation .
  • Compatibility : Avoid polypropylene containers due to amine-induced swelling .

Advanced: What decomposition pathways are observed in aged this compound samples?

Answer:

  • Oxidative degradation : Forms nitroxides detectable via ESR spectroscopy .
  • Hydrolysis : Tertiary amines hydrolyze slowly in humid conditions, yielding alcohols and NH3_3; monitor via pH shifts .
  • Thermal breakdown : GC-MS identifies olefins and ammonia above 120°C .

Basic: What are the primary research applications of this compound?

Answer:

  • Ligand synthesis : Forms stable complexes with transition metals (e.g., Cu, Ni) for catalysis .
  • Phosphonothioate derivatives : Intermediate in organophosphorus compound synthesis .
  • Polymer modifiers : Enhances thermal stability in epoxy resins .

Advanced: How can computational tools aid in designing this compound derivatives with tailored properties?

Answer:

  • QSAR modeling : Predicts logP and pKa to optimize solubility and basicity .
  • Molecular docking : Screens derivatives for enzyme inhibition (e.g., acetylcholinesterase) .
  • DFT simulations : Evaluates steric effects on reaction pathways for asymmetric synthesis .

Basic: How do regulatory guidelines impact the use of this compound in academic research?

Answer:

  • REACH compliance : Requires hazard assessments for ≥1 kg/year usage .
  • Waste disposal : Neutralize with HCl before incineration to avoid NOx_x emissions .
  • Documentation : Maintain SDS sheets per OSHA Hazard Communication Standard .

Advanced: What strategies improve purification of this compound from byproducts like tertiary alcohols?

Answer:

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) separates low-boiling alcohols .
  • Ion-exchange chromatography : Removes ammonium salts using Dowex resin .
  • Crystallization : Low-temperature recrystallization in hexane isolates high-purity amine .

Basic: What toxicity assessments are required for this compound in vivo studies?

Answer:

  • Acute toxicity : OECD 423 tests determine LD50_{50} (oral/dermal) .
  • Genotoxicity : Ames test assesses mutagenicity .
  • Ecotoxicity : Daphnia magna assays evaluate aquatic impact .

Advanced: How can in silico models predict the environmental fate of this compound?

Answer:

  • EPI Suite : Estimates biodegradation half-life (t1/2_{1/2}) and bioaccumulation potential .
  • SPARC modeling : Predicts hydrolysis rates at varying pH and temperature .
  • Molecular dynamics : Simulates soil adsorption coefficients (Koc_{oc}) for risk assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.